3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride
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Overview
Description
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, an oxadiazole ring, and a methylated azetidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride typically involves multiple steps, starting with the preparation of the core pyridine and oxadiazole structures. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a cyclization reaction of an appropriate precursor, such as an amino acid derivative.
Introduction of the Oxadiazole Group: The oxadiazole ring is often introduced through a cyclization reaction involving a hydrazine derivative and a carboxylic acid or its derivative.
Methylation of the Azetidine Group: The azetidine ring is methylated using a suitable methylating agent, such as methyl iodide, under controlled reaction conditions.
Final Assembly and Purification: The final compound is assembled by combining the modified pyridine, oxadiazole, and azetidine groups. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities.
Mechanism of Action
The mechanism by which 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine monohydrochloride
Uniqueness: 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride is unique due to its specific combination of functional groups and structural features. This compound's trihydrochloride form provides enhanced solubility and stability, making it more suitable for certain applications compared to its dihydrochloride or monohydrochloride counterparts.
Properties
IUPAC Name |
2-(3-methylazetidin-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.3ClH/c1-11(6-13-7-11)10-15-14-9(16-10)8-3-2-4-12-5-8;;;/h2-5,13H,6-7H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMONJSPXZVPYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CN=CC=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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